molecular formula C13H8N4S B3033794 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 118947-66-3

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B3033794
CAS No.: 118947-66-3
M. Wt: 252.3 g/mol
InChI Key: IIQWLEUVSYGKCY-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile (3-APTP) is a heterocyclic organic compound that is widely used in scientific research. It is a versatile compound and can be used for a variety of applications, such as in the synthesis of other compounds and in the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Heterocyclic Compounds Development

3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. For instance, Abdelriheem et al. (2015) synthesized thieno[2,3-b]pyridins, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other derivatives from similar carbonitriles, showcasing the versatility of these compounds in creating diverse chemical structures (Abdelriheem, Ahmad, & Abdelhamid, 2015). Similarly, Chigorina et al. (2019) reported on the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, indicating a broad scope of chemical reactions and potential applications of these compounds (Chigorina, Bespalov, & Dotsenko, 2019).

Antimicrobial and Antifungal Activity

Several studies have investigated the antimicrobial and antifungal potential of thieno[2,3-b]pyridine derivatives. El-Essawy et al. (2010) examined derivatives for their antimicrobial and antifungal activity, highlighting the potential therapeutic applications of these compounds (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010). Additionally, Wagner et al. (1993) synthesized new pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives as antianaphylactics from similar carbonitriles, further expanding the medical research applications of these compounds (Wagner, Leistner, Vieweg, Krasselt, & Prantz, 1993).

Photophysical Properties and Potential in Drug Delivery

The study of photophysical properties of thieno[2,3-b]pyridine derivatives has been a topic of interest, particularly in the context of potential antitumor compounds. Carvalho et al. (2013) investigated the fluorescence properties of several derivatives in solution and in nanoliposomes, suggesting their potential application in drug delivery (Carvalho et al., 2013).

Diverse Chemical Transformations and Applications

The chemical versatility of these compounds is further highlighted by their involvement in various reactions and the formation of different chemical structures. Kostenko et al. (2008) demonstrated the interaction of similar compounds with Raney nickel, leading to diverse chemical transformations (Kostenko, Kaigorodova, & Konyushkin, 2008). Additionally, studies like those by Abdel-rahman et al. (2003) and Tumey et al. (2008) have shown the potential of these compounds in synthesizing new heterocycles and kinase inhibitors, respectively, further showcasing their wide-ranging applications in chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003); (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Future Directions

The future directions for research on “3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile” could include further exploration of its pharmacological activities, development of new synthetic methods, and investigation of its mechanism of action .

Properties

IUPAC Name

3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-6-11-12(15)9-3-4-10(17-13(9)18-11)8-2-1-5-16-7-8/h1-5,7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQWLEUVSYGKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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